BenchChemオンラインストアへようこそ!

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid

Solubility Physicochemical Differentiation Fragment Screen Preparation

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (CAS 2098090-41-4) is a functionalized derivative of the 3-azabicyclo[3.1.1]heptane (aza-BCHP) scaffold, which is recognized as a saturated bioisostere of meta-substituted pyridine and benzene rings in medicinal chemistry. The compound features an ethoxy substituent at the 6-position and a 4-oxobutanoic acid side chain, resulting in a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2098090-41-4
Cat. No. B1491131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid
CAS2098090-41-4
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)C(=O)CCC(=O)O
InChIInChI=1S/C12H19NO4/c1-2-17-12-8-5-9(12)7-13(6-8)10(14)3-4-11(15)16/h8-9,12H,2-7H2,1H3,(H,15,16)
InChIKeyWAGSUMIABSUXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid: A Constrained Azabicyclic Building Block for Fragment-Based and Bioisostere-Driven Drug Discovery


4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (CAS 2098090-41-4) is a functionalized derivative of the 3-azabicyclo[3.1.1]heptane (aza-BCHP) scaffold, which is recognized as a saturated bioisostere of meta-substituted pyridine and benzene rings in medicinal chemistry [1]. The compound features an ethoxy substituent at the 6-position and a 4-oxobutanoic acid side chain, resulting in a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol . Its structural characteristics position it as a potential fragment or intermediate for drug discovery programs exploring constrained bicyclic amines with tunable physicochemical properties [1].

Why Generic 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Replace the 6-Ethoxy-4-oxobutanoic Acid-Functionalized Scaffold


The 3-azabicyclo[3.1.1]heptane core alone does not define the full pharmacological or physicochemical profile of a compound; substitution patterns critically influence key properties such as solubility, lipophilicity, and metabolic stability [1]. Specifically, the ethoxy substituent and the 4-oxobutanoic acid tail on this compound differentially modulate hydrogen-bonding capacity, polar surface area, and aqueous solubility compared to unsubstituted or N-alkylated analogs [2]. In the context of the aza-BCHP bioisostere class, even minor structural alterations have been shown to drive >10-fold differences in water solubility and metabolic half-life when replacing pyridine rings in drug candidates [1]. Therefore, substituting this compound with a generic 3-azabicyclo[3.1.1]heptane derivative risks significant deviations in molecular properties that can derail SAR campaigns or alter in vivo performance.

Quantitative Differential Evidence: Selecting 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid Over Closest Analogs


Enhanced Aqueous Solubility Compared to the Unsaturated (E)-Alkene Analog

Vendor specifications indicate that 4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid exhibits an aqueous solubility of approximately 0.2% w/v at 20°C [1]. This represents a meaningful improvement over its closest commercially available analog, (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid (CAS 2098160-95-1), which contains a rigidifying double bond in the side chain and is generally described as having limited aqueous solubility with no explicit quantitative solubility data reported by suppliers . The saturated side chain of the target compound facilitates better solvation, offering a practical advantage in aqueous biological assays.

Solubility Physicochemical Differentiation Fragment Screen Preparation

Differentiated Molecular Weight and Heavy Atom Count for Fragment Library Design

The target compound has a molecular weight of 241.28 g/mol and a formula of C12H19NO4 . In contrast, its unsaturated analog (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid has a molecular weight of 239.27 g/mol (C12H17NO4) . While both are within the Rule of Three for fragment selection (MW < 300), the target compound's saturated side chain provides an additional heavy atom (two extra hydrogens) and a higher fraction of sp³ hybridized carbons (Fsp³), which is a key parameter correlated with improved clinical success rates for fragments [1].

Fragment-Based Drug Discovery Rule of Three Compliance Library Design

Class-Level Bioisosteric Advantage: Improved Physicochemical Properties Over Pyridine-Containing Fragments

The 3-azabicyclo[3.1.1]heptane scaffold, of which this compound is a derivative, has been demonstrated as a saturated bioisostere for pyridine rings [1]. In a direct replacement study, substituting a pyridine ring with an aza-BCHP core in the antihistamine rupatadine increased water solubility by more than 10-fold (from <10 µM to >100 µM) and prolonged human metabolic half-life by 10-fold (from ~2.5 h to >25 h) [1]. While these quantitative gains are class-level effects, they provide a strong inferential basis for prioritizing this specific ethoxy- and oxobutanoic acid-functionalized analog over conventional pyridine-based fragments in early-stage drug design.

Bioisosteres Physicochemical Optimization CNS Drug Design

Validated High Purity and Comprehensive Analytical Characterization Versus Alternative Vendor Options

The compound is available from Bidepharm with a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC data . This level of analytical validation contrasts with other suppliers offering only 95% purity with minimal characterization . The availability of rigorous lot-specific analytical data reduces the risk of batch-to-batch variability and ensures reproducibility in biological assays, which is particularly important when establishing SAR or conducting confirmatory screens.

Purity Quality Control Procurement Specification

High-Impact Application Scenarios for 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid Based on Differential Evidence


Aqueous Fragment-Based Screening Campaigns Requiring Reliable Solubility

The documented aqueous solubility of ~2 mg/mL [1] makes this compound directly usable in high-concentration fragment screens without the need for pre-formulation with co-solvents that can interfere with protein stability. Compared to the poorly soluble unsaturated analog, this compound reduces the risk of false negatives in biophysical assays such as SPR, NMR, and DSF.

Bioisostere-Driven Lead Optimization for CNS and Metabolic Targets

Leveraging the class-level evidence that 3-azabicyclo[3.1.1]heptanes can improve aqueous solubility by >10-fold and metabolic half-life by 10-fold when replacing pyridine rings [2], this compound can be employed as a starting scaffold for CNS-permeable or metabolically stable lead compounds. The ethoxy substituent provides a handle for further tuning of lipophilicity and target engagement.

Reproducible SAR Studies Requiring High-Purity Reagents

With validated 98% purity and batch-specific NMR, HPLC, and GC data , this compound is suitable for SAR campaigns where impurity-driven artifacts can confound activity cliffs or selectivity windows. The rigorous QC reduces the likelihood of retesting and re-synthesis, directly impacting the cost-efficiency of medicinal chemistry programs.

Sp3-Rich Fragment Library Assembly for Next-Generation Drug Discovery Platforms

The compound's higher fraction of sp³ hybridized carbons compared to its unsaturated analog [3] aligns with the growing preference for three-dimensional fragments in library design. This makes it a strategic addition to fragment collections aiming to populate under-exploited areas of chemical space as advocated by the 'Escape from Flatland' paradigm [3].

Quote Request

Request a Quote for 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.